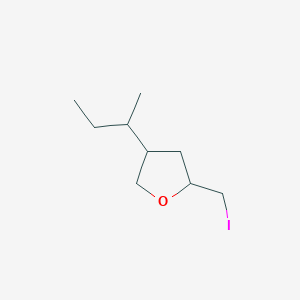
1H-pyrazole-4-carboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxylic acid hydrate is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its versatility in various chemical reactions and its applications in multiple scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carboxylic acid hydrate can be synthesized through several methods. One common approach involves the cyclocondensation of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine . Another method includes the oxidation of pyrazoline intermediates formed from the condensation of ketones, aldehydes, and hydrazine monohydrochloride . These reactions typically occur under mild conditions and yield the desired pyrazole derivatives in good yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts and photoredox reactions has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, such as N-arylation, can introduce different substituents to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Aryl halides in the presence of a copper or palladium catalyst.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of agrochemicals, such as herbicides.
Mechanism of Action
The mechanism of action of 1H-pyrazole-4-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, pyrazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxylic acid hydrate can be compared with other similar compounds, such as:
- 3(5)-Methyl-1H-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid These compounds share a similar pyrazole ring structure but differ in their substituents, which can influence their chemical reactivity and applications . The unique properties of this compound, such as its ability to form stable hydrates, make it particularly valuable in certain applications.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its applications in chemistry, biology, medicine, and industry highlight its broad utility.
Properties
Molecular Formula |
C4H6N2O3 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
1H-pyrazole-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C4H4N2O2.H2O/c7-4(8)3-1-5-6-2-3;/h1-2H,(H,5,6)(H,7,8);1H2 |
InChI Key |
WUUWXOMALOZKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


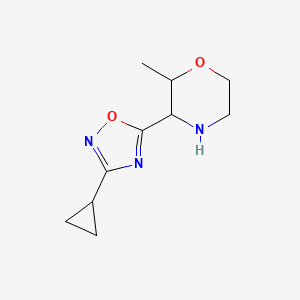
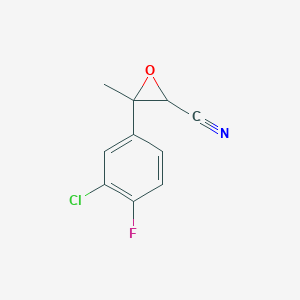




![({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B13201678.png)
![Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13201686.png)

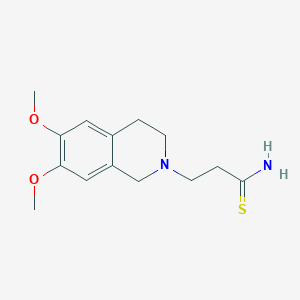
![1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)
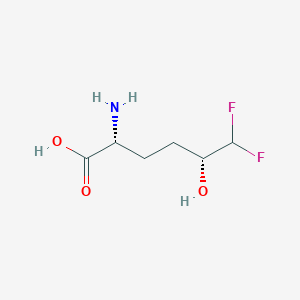
methanol](/img/structure/B13201717.png)
